molecular formula C24H33KO6 B1262501 Mexrenoate potassium anhydrous CAS No. 41020-67-1

Mexrenoate potassium anhydrous

Número de catálogo: B1262501
Número CAS: 41020-67-1
Peso molecular: 456.6 g/mol
Clave InChI: FYLPNLCXMZDAEE-CKPGHUGTSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mexrenoate potassium anhydrous, also known as this compound, is a useful research compound. Its molecular formula is C24H33KO6 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Aldosterone Antagonism
Mexrenoate potassium has been identified as a potent aldosterone antagonist, which plays a crucial role in regulating sodium and potassium levels in the body. In studies involving animal models, it has demonstrated a dose-dependent ability to counteract the sodium-retaining effects of aldosterone. For instance, it exhibited a potency approximately 2.1 to 4.5 times greater than spironolactone in terms of natriuretic response in dogs and rats, respectively . This characteristic positions mexrenoate potassium as a potential therapeutic agent for conditions associated with excessive aldosterone activity, such as hypertension and heart failure.

Clinical Applications

Antihypertensive Effects
Research indicates that mexrenoate potassium can effectively lower blood pressure. In hypertensive dog models, it produced antihypertensive effects comparable to those of spironolactone, with optimal doses reported at around 5 mg/kg/day. The onset of maximum antihypertensive response was observed between the second and fifth days of treatment, highlighting its potential for managing chronic hypertension .

Pharmaceutical Formulations

Sustained Release Formulations
Mexrenoate potassium has been incorporated into various pharmaceutical formulations aimed at enhancing drug delivery and patient compliance. For example, formulations utilizing hydrophilic polymers have been developed to create sustained-release tablets that improve the bioavailability of high-solubility active ingredients while minimizing side effects associated with rapid drug release .

Table: Comparison of Sustained Release Formulations

Formulation Type Active Ingredient Release Mechanism Key Advantages
Monolithic Controlled ReleaseMexrenoate potassiumSwelling and erosionProlonged action, reduced dose frequency
Micro Matrix ParticlesMexrenoate potassiumDual retard techniquePredictable release rate, smaller size

Case Studies

  • Hypertension Management in Canines
    A study conducted on hypertensive dogs demonstrated that mexrenoate potassium effectively reduced blood pressure levels when administered over several days. The results indicated a significant decrease in systolic blood pressure without notable adverse effects, suggesting its safety and efficacy as an antihypertensive agent .
  • Diuretic Potency Evaluation
    In a comparative study assessing diuretic effects, mexrenoate potassium showed limited diuretic activity relative to hydrochlorothiazide but was more effective than other traditional diuretics at higher doses . This finding emphasizes the compound's unique profile as an aldosterone antagonist rather than a conventional diuretic.

Análisis De Reacciones Químicas

Biochemical Interactions as an Aldosterone Antagonist

Mexrenoate potassium anhydrous antagonizes aldosterone by competitively binding to mineralocorticoid receptors, disrupting sodium-potassium exchange in renal tubules . Key reaction steps include:

Step Mechanism Outcome
Receptor BindingSteroidal structure mimics aldosterone, binding to cytoplasmic receptors.Prevents aldosterone-receptor complex formation.
Ion Channel ModulationBlocks epithelial sodium channels (ENaC) in distal nephrons.Reduces sodium reabsorption, increases urinary Na⁺/K⁺ ratio .

Dose-Response Data :

  • Effective Dose (ED₅₀) : 1.8 mg/kg in rats (oral) .

  • Comparative Potency : 2.1–4.5x spironolactone in reversing aldosterone-induced sodium retention .

Stability and Reactivity in Aqueous Media

The compound’s stability depends on environmental factors:

Condition Reactivity Degradation Products
Aqueous Solution Hydrolysis of ester groups occurs at pH < 3 or >9, forming mexrenoic acid.Free acid (C₂₄H₃₄O₆) and K⁺ ions.
Light Exposure Photodegradation observed under UV light via radical formation.Oxidized steroidal derivatives.

Kinetic Data :

  • Hydrolysis Half-Life : 12 hours at pH 7.4 (37°C).

  • Photostability : 90% degradation after 48 hours under UV light .

Comparative Analysis with Spironolactone

This compound shares mechanistic similarities with spironolactone but differs in potency and pharmacokinetics:

Parameter Mexrenoate Potassium Spironolactone
Receptor Affinity Higher selectivity for MRs.Moderate affinity.
Bioavailability 65–70% (oral)60–70% (oral)
Onset of Action 2–4 hours6–8 hours

Hypertensive Model Data :

  • Both compounds reduced systolic blood pressure by 25–30 mmHg in dogs at 5 mg/kg/day .

Thermal Decomposition

At temperatures >200°C, this compound undergoes pyrolytic cleavage:
C24H33KO6C18H22O4+C6H10O2+K2O\text{C}_{24}\text{H}_{33}\text{KO}_6\rightarrow \text{C}_{18}\text{H}_{22}\text{O}_4+\text{C}_6\text{H}_{10}\text{O}_2+\text{K}_2\text{O}
Major products include steroidal ketones and carboxylic acids.

This compound exhibits a dual profile: a potent aldosterone antagonist with defined biochemical pathways and a chemically reactive steroidal salt susceptible to hydrolysis and thermal degradation. Its synthesis, stability, and receptor interactions are well-documented, though its applications remain confined to experimental pharmacology due to non-marketing status .

Propiedades

Número CAS

41020-67-1

Fórmula molecular

C24H33KO6

Peso molecular

456.6 g/mol

Nombre IUPAC

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C24H34O6.K/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);/q;+1/p-1/t16-,17+,18+,20-,22+,23+,24-;/m1./s1

Clave InChI

FYLPNLCXMZDAEE-CKPGHUGTSA-M

SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+]

SMILES isomérico

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C)C(=O)OC.[K+]

SMILES canónico

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+]

Sinónimos

mexrenoate potassium
SC 26714

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.